molecular formula C19H17BrN2O3S B2754676 (Z)-methyl 2-(6-bromo-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-94-0

(Z)-methyl 2-(6-bromo-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2754676
CAS RN: 865197-94-0
M. Wt: 433.32
InChI Key: ZEJVIOWFXKYFPW-VZCXRCSSSA-N
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Description

This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. Benzo[d]thiazoles are known for their wide range of biological activities . The compound also contains a phenylpropanoyl group and a methyl acetate group.


Synthesis Analysis

While the exact synthesis process for this compound is not available, benzo[d]thiazoles are often synthesized through the condensation of 2-aminobenzenethiols with carbonyl compounds . The phenylpropanoyl and methyl acetate groups could potentially be introduced through subsequent reactions.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazole ring, a phenylpropanoyl group, and a methyl acetate group. The exact structure would need to be determined through techniques such as NMR and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the imino group and the bromo group, both of which are electrophilic and could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzo[d]thiazole ring could contribute to aromaticity and stability, while the bromo group could increase its reactivity .

Scientific Research Applications

Aldose Reductase Inhibitors

A significant application of compounds similar to (Z)-methyl 2-(6-bromo-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is as aldose reductase inhibitors. Ali et al. (2012) synthesized a series of iminothiazolidin-4-one acetate derivatives with potent inhibitory action on aldose reductase, an enzyme implicated in diabetic complications (Ali et al., 2012).

Antibacterial and Antifungal Activities

The derivatives of this compound have shown promise in antibacterial and antifungal applications. Lamani et al. (2009) synthesized novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives with significant antibacterial and antifungal activity (Lamani et al., 2009).

Antioxidant Properties

These compounds also exhibit antioxidant properties. Akbas et al. (2018) prepared pyrimidine derivatives that demonstrated effective scavenging of radicals, indicating their potential as antioxidants (Akbas et al., 2018).

Antihyperglycemic Activity

There is also evidence of antihyperglycemic activity. Imran et al. (2009) synthesized derivatives that showed promising results in lowering blood glucose levels in animal models, suggesting potential applications in managing diabetes (Imran et al., 2009).

Corrosion Inhibition

Additionally, these compounds have been investigated for their utility in corrosion inhibition. Quraishi and Sharma (2005) studied thiazoles as corrosion inhibitors for mild steel in acid solutions, highlighting the potential industrial applications of such compounds (Quraishi & Sharma, 2005).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many benzo[d]thiazole derivatives exhibit biological activity and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through experimental testing. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. Given the biological activity associated with benzo[d]thiazole derivatives, this compound could potentially be of interest in medicinal chemistry .

properties

IUPAC Name

methyl 2-[6-bromo-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3S/c1-25-18(24)12-22-15-9-8-14(20)11-16(15)26-19(22)21-17(23)10-7-13-5-3-2-4-6-13/h2-6,8-9,11H,7,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJVIOWFXKYFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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